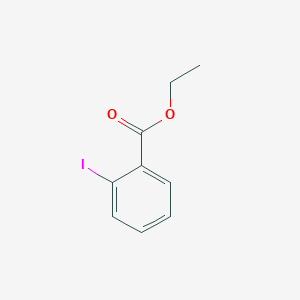

Ethyl 2-iodobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUFDDUDXYJWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385235 | |

| Record name | Ethyl 2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-28-3 | |

| Record name | Ethyl 2-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-iodo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-Iodobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of ethyl 2-iodobenzoate from 2-iodobenzoic acid. Moving beyond a simple recitation of steps, this paper delves into the mechanistic rationale, process optimization, and self-validating protocols essential for reproducible, high-yield synthesis in a professional laboratory setting.

Strategic Overview: The Importance and Synthetic Approach

This compound (CAS No: 1829-28-3) is a pivotal intermediate in modern organic synthesis.[1] Its utility is primarily derived from the reactivity of the carbon-iodine bond, which is amenable to a wide array of cross-coupling reactions, making it a valuable building block for complex pharmaceutical molecules and materials science applications.[2] This guide focuses on the robust and scalable Fischer-Speier esterification, a classic acid-catalyzed reaction, to convert 2-iodobenzoic acid into its corresponding ethyl ester.[1][3] This method is favored for its operational simplicity and cost-effectiveness on both laboratory and industrial scales.[4]

The core of this synthesis is a reversible reaction. To ensure a high yield of the desired ester, the chemical equilibrium must be deliberately shifted toward the product side. This is achieved by applying Le Châtelier's principle in two ways: utilizing a large excess of one reactant (ethanol) and ensuring the removal of the water byproduct during the work-up phase.[5][6][7]

The Reaction Mechanism: A Step-by-Step Analysis

The Fischer esterification proceeds through a well-established nucleophilic acyl substitution pathway, which can be broken down into six distinct, reversible steps.[4][8] The entire process is catalyzed by a strong acid, typically concentrated sulfuric acid.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-iodobenzoic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][7]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl group of ethanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This tautomeric shift is a crucial intramolecular step that transforms a poor leaving group (-OH) into an excellent one (H₂O).[5]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. This results in a protonated ester.

-

Deprotonation: A base (such as water or another molecule of ethanol) removes the proton from the carbonyl group, yielding the final this compound ester and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.[8]

Caption: The mechanistic pathway of Fischer Esterification.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Each step in the work-up and purification process is included not only to isolate the product but also to systematically remove specific impurities, ensuring high purity of the final compound.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| 2-Iodobenzoic Acid | ≥98% Purity | Starting Material |

| Ethanol | Absolute (200 proof) | Reactant and Solvent |

| Sulfuric Acid | Concentrated (98%) | Catalyst |

| Ethyl Acetate | Reagent Grade | Extraction Solvent |

| Sodium Bicarbonate | Saturated Aqueous Solution | Neutralizing Agent |

| Sodium Chloride | Saturated Aqueous Solution (Brine) | Washing Agent |

| Anhydrous Sodium Sulfate | Granular | Drying Agent |

Step-by-Step Synthesis and Purification Workflow

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-iodobenzoic acid in 60 mL of absolute ethanol.[9] Using absolute ethanol is critical to minimize the initial concentration of water, thereby favoring the forward reaction.

-

Catalyst Addition: While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid to the solution in a fume hood.[9] This addition is highly exothermic and requires caution.

-

Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 78°C) and maintain this temperature with continuous stirring for 5 hours.[9] Refluxing ensures the reaction proceeds at a constant, optimal temperature without loss of solvent.

-

Initial Isolation: After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator under reduced pressure.[9]

-

Liquid-Liquid Extraction: To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. The top organic layer contains the desired this compound.

-

Systematic Purification (Work-up):

-

Acid Neutralization: Drain the lower aqueous layer. Wash the remaining organic layer with 50 mL of saturated sodium bicarbonate solution.[9] This step is crucial as it neutralizes the sulfuric acid catalyst and removes any unreacted 2-iodobenzoic acid by converting it to its water-soluble sodium salt.

-

Aqueous Wash: Wash the organic layer with 50 mL of water, followed by 50 mL of brine. The brine wash helps to remove residual water from the organic layer and breaks any potential emulsions.

-

Drying: Drain the organic layer into a clean Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that all trace water has been removed.

-

-

Final Product Isolation: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The remaining oil is crude this compound. A typical yield is approximately 99%.[9] For exceptionally high purity, the crude product can be further purified by vacuum distillation.

Caption: Synthesis and purification workflow for this compound.

Product Characterization and Data

Successful synthesis should be confirmed by analytical characterization. The physical and spectroscopic data for this compound are well-documented.

| Property | Value |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol [10] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 163-165°C / 23 mmHg[11] |

| Density | ~1.664 g/cm³[11] |

| Refractive Index | ~1.584[11] |

Spectroscopic analysis is essential for structural confirmation. Key expected signals include:

-

¹H NMR: Aromatic protons in the 7-8 ppm range, a quartet around 4.4 ppm (–OCH₂–), and a triplet around 1.4 ppm (–CH₃).

-

¹³C NMR: A carbonyl carbon signal around 166 ppm, aromatic carbons, and aliphatic carbons for the ethyl group.[2]

-

IR Spectroscopy: A strong C=O stretch for the ester group around 1728 cm⁻¹.[2]

Safety, Handling, and Storage

-

Safety: All manipulations, especially the handling of concentrated sulfuric acid, must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: this compound is considered an irritant.[3] Direct contact with skin and eyes should be avoided.

-

Storage: The compound is light-sensitive.[1][3] It should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area to maintain its integrity.[3]

Conclusion

The Fischer esterification of 2-iodobenzoic acid is a reliable and efficient method for producing high-purity this compound. By understanding the underlying chemical principles and adhering to a systematic, self-validating protocol, researchers can confidently synthesize this critical intermediate for applications in drug discovery and advanced materials development.

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. This compound CAS#: 1829-28-3 [m.chemicalbook.com]

- 10. This compound | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

An In-depth Technical Guide to Ethyl 2-iodobenzoate: Physicochemical Properties, Safe Handling, and Synthetic Applications

This guide provides a comprehensive technical overview of ethyl 2-iodobenzoate, a key building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's physical and chemical properties, outlines rigorous protocols for its safe handling and disposal, and explores its application in pivotal synthetic methodologies. The insights provided herein are grounded in established scientific principles and aim to empower researchers to utilize this versatile reagent with confidence and precision.

Core Characteristics of this compound

This compound (CAS No. 1829-28-3) is an aromatic ester that serves as a valuable precursor in the synthesis of complex organic molecules.[1] Its structure, featuring an iodine atom ortho to an ethyl ester group on a benzene ring, imparts unique reactivity, particularly in transition metal-catalyzed cross-coupling reactions.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1829-28-3 | [3][4] |

| Molecular Formula | C₉H₉IO₂ | [4] |

| Molecular Weight | 276.07 g/mol | [4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [4] |

| Boiling Point | 163-165 °C at 23 mmHg | [4][6][7] |

| Density | ~1.68 g/cm³ at 20°C | [7] |

| Refractive Index | ~1.59 | [4][7] |

| Flash Point | 121 °C | |

| Solubility | Difficult to mix with water. | [4][8] |

| Purity | Typically >98.0% (GC) | [5] |

Prudent Handling and Storage: A Self-Validating System

The safe and effective use of this compound hinges on adherence to stringent handling and storage protocols. This section details a self-validating system designed to minimize risk and preserve the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[4][7] It is known to cause skin and serious eye irritation.[3][6] Therefore, the following PPE is mandatory when handling this substance:

-

Eye Protection: Chemical safety goggles or a face shield.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

-

Body Protection: A laboratory coat and appropriate clothing to prevent skin exposure.[6]

All handling operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9]

Storage and Stability

This compound is light-sensitive.[1][4][10] Exposure to light can lead to degradation, compromising its purity and reactivity. To ensure its stability, the following storage conditions are essential:

-

Container: Store in a tightly sealed, opaque container.[1][9][10]

-

Temperature: Refrigeration (2-8°C) is recommended for long-term storage to maintain its quality.[4] For shorter periods, storage in a cool, dark place (<15°C) is acceptable.

-

Incompatibilities: Keep away from strong oxidizing agents.

Spill Management and Disposal

In the event of a spill, the area should be evacuated and ventilated. The spill should be contained and absorbed with an inert material (e.g., vermiculite, sand).[11] The collected material must be treated as hazardous waste.

Proper disposal of this compound is critical for environmental protection and regulatory compliance. As a halogenated organic compound, it must be segregated into a designated "Halogenated Organic Waste" stream.[11][12] Do not mix with non-halogenated waste.[12] Disposal should be carried out through a licensed hazardous waste management facility.[11][12]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

Synthetic Utility in Drug Development

This compound is a cornerstone intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][13] Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The Mizoroki-Heck and Suzuki-Miyaura reactions are two of the most powerful and widely used methods for the formation of carbon-carbon bonds in modern organic synthesis.[14][15] this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst.[16][17]

-

The Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene.[14][15]

-

The Suzuki-Miyaura Reaction: This reaction involves the coupling of the aryl iodide with an organoboron species, typically a boronic acid, to form a biaryl structure.[16][17] Biaryl motifs are prevalent in many active pharmaceutical ingredients (APIs).[16][18]

The electron-withdrawing nature of the ethyl ester group can enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[16][19]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound.

Reaction: this compound + Phenylboronic Acid → Ethyl biphenyl-2-carboxylate

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine. Then, add the degassed solvent mixture (e.g., a 3:1 mixture of toluene and water).

-

Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl biphenyl-2-carboxylate.

Experimental Workflow Diagram

The following diagram visualizes the experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile and valuable reagent in the arsenal of the modern synthetic chemist. A thorough understanding of its physicochemical properties is paramount for its effective use, while strict adherence to safety and handling protocols ensures the well-being of laboratory personnel and the integrity of experimental outcomes. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, underscores its importance as a building block for the synthesis of complex molecules, particularly in the field of drug development. The protocols and workflows detailed in this guide provide a robust framework for the successful application of this compound in research and development settings.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1829-28-3 [m.chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 1829-28-3 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-iodobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-iodobenzoate (CAS No: 1829-28-3) is a pivotal intermediate in organic synthesis, valued for the reactivity of its carbon-iodine bond in forming complex molecular architectures.[1] Ensuring the structural integrity and purity of this compound is critical for its successful application in multi-step syntheses. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy—used for its definitive characterization. We present validated experimental protocols, detailed interpretations of spectral data, and the underlying chemical principles that govern the observed spectroscopic signatures.

Molecular Structure and Spectroscopic Correlation

The unambiguous identification of this compound relies on correlating its molecular structure with specific signals in its various spectra. The ortho-substitution pattern and the presence of the ethyl ester group create a distinct and predictable set of spectroscopic features.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is the primary technique for confirming the substitution pattern of the aromatic ring and the structure of the ethyl group.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube.[1] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

-

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain the spectrum at room temperature using standard acquisition parameters. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the ethyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the carbonyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |

| ~7.85 | Doublet of doublets | 1H | J ≈ 7.9, 1.0 | Ar-H (H6) | Deshielded by the adjacent ester group and ortho to the iodine. |

| ~7.40 | Triplet of doublets | 1H | J ≈ 7.6, 1.0 | Ar-H (H4) | Influenced by neighboring protons. |

| ~7.15 | Triplet of doublets | 1H | J ≈ 7.8, 1.7 | Ar-H (H5) | Influenced by neighboring protons. |

| ~4.40 | Quartet | 2H | J ≈ 7.1 | -OCH₂CH₃ | Adjacent to the electron-withdrawing ester oxygen and split by the -CH₃ group. |

| ~1.40 | Triplet | 3H | J ≈ 7.1 | -OCH₂CH₃ | Shielded aliphatic protons, split by the adjacent -CH₂- group. |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

The integration values serve as a self-validating system: the ratio of the aromatic protons to the methylene (-CH₂) and methyl (-CH₃) protons should be 4:2:3, confirming the molecular structure.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol: ¹³C NMR

The sample preparation is identical to that for ¹H NMR.[1] The spectrum is typically acquired on the same instrument using a carbon-observe probe.

Data Interpretation and Analysis

The ¹³C NMR spectrum is characterized by the downfield shift of the carbonyl carbon and the direct effect of the iodine atom on the C2 carbon.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~166.5 | C=O (C7) | The carbonyl carbon is highly deshielded due to the double bond to oxygen. |

| ~141.5 | Ar-C (C6) | Aromatic carbon adjacent to the ester group. |

| ~132.8 | Ar-C (C4) | Aromatic carbon. |

| ~131.3 | Ar-C (C1) | Aromatic carbon bearing the ester substituent. |

| ~128.2 | Ar-C (C5) | Aromatic carbon. |

| ~94.2 | Ar-C (C2) | The carbon directly bonded to the heavy iodine atom is significantly shielded. |

| ~61.5 | -OCH₂- (C8) | Methylene carbon attached to the ester oxygen. |

| ~14.2 | -CH₃ (C9) | Methyl carbon of the ethyl group. |

Note: Data is typically acquired in a proton-decoupled mode, resulting in singlets for all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the ester's carbonyl group and the aromatic ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the easiest and most common method is using an Attenuated Total Reflectance (ATR) accessory.[1] A small drop of the neat liquid is placed directly onto the ATR crystal.

-

Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Caption: Workflow for obtaining and interpreting an IR spectrum using an ATR-FTIR spectrometer.

Data Interpretation and Analysis

The IR spectrum provides a molecular fingerprint, with key absorptions confirming the structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3060 | Medium | Aromatic C-H | Stretch |

| ~2980 | Medium | Aliphatic C-H | Stretch |

| ~1725 | Strong, Sharp | Ester C=O | Stretch |

| ~1580 | Medium | Aromatic C=C | Stretch |

| ~1250 | Strong | Ester C-O | Asymmetric Stretch |

| ~1130 | Strong | Ester C-O | Symmetric Stretch |

| ~750 | Strong | C-H Bending | Ortho-disubstituted Aromatic |

The most prominent peak in the spectrum is the strong, sharp absorption around 1725 cm⁻¹, which is highly characteristic of the carbonyl (C=O) stretch in an aromatic ester.[2] The presence of strong bands in the 1250-1130 cm⁻¹ region further confirms the C-O bonds of the ester group.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It is also light-sensitive and should be stored in a cool, dry, well-ventilated area in opaque, tightly sealed containers.[4] When handling, appropriate personal protective equipment (PPE), including safety glasses and gloves, is mandatory.[3][4] Always consult the Safety Data Sheet (SDS) for comprehensive handling information.[3]

References

An In-depth Technical Guide to the Solubility of Ethyl 2-iodobenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 2-iodobenzoate (CAS No: 1829-28-3), a key intermediate in pharmaceutical synthesis and a compound of interest for drug development professionals. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for researchers and scientists. We will explore the physicochemical properties of the molecule, delve into the intermolecular forces governing its solubility, present a detailed solubility profile across common laboratory solvents, and provide a robust, self-validating protocol for experimental determination. The guide is structured to explain the causality behind its behavior, ensuring that laboratory choices are grounded in solid scientific reasoning.

Molecular Overview and Physicochemical Properties

This compound is an aromatic ester characterized by a benzene ring substituted with an iodine atom at the ortho position relative to an ethyl ester group. This unique structure dictates its physical and chemical properties, including its solubility. The large, nonpolar benzene ring and the heavy iodine atom contribute significantly to its hydrophobic nature, while the ester functional group introduces a site of polarity.

Molecular Structure: C₉H₉IO₂

Key Physicochemical Data: A summary of essential properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1829-28-3 | [1][2] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Physical Form | Clear, colorless to light yellow/orange liquid | [3] |

| Boiling Point | 163-165 °C at 23 mmHg | [3][4] |

| Density | ~1.664 g/cm³ | [3] |

| Refractive Index | ~1.59 | [4] |

| Storage Conditions | 2-8°C, protect from light | [3][5] |

Part 1: The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle "like dissolves like," which is a direct consequence of intermolecular forces.[6][7][8] The extent to which this compound dissolves in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

The key intermolecular forces at play for this compound are:

-

London Dispersion Forces: These are the primary forces of attraction between nonpolar molecules. The large, electron-rich benzene ring and iodine atom in this compound make these forces significant.

-

Dipole-Dipole Interactions: The ester group (-COO-) possesses a permanent dipole moment, allowing it to interact favorably with other polar molecules.[9][10]

-

Hydrogen Bonding: this compound cannot act as a hydrogen bond donor. However, the oxygen atoms of the ester group have lone pairs and can act as hydrogen bond acceptors, allowing for some interaction with protic solvents.[9][10]

Because of its predominantly large, nonpolar structure, this compound is expected to be more soluble in nonpolar and moderately polar organic solvents than in highly polar, protic solvents like water.

Caption: Intermolecular forces exhibited by this compound.

Part 2: Empirical and Predicted Solubility Profile

While comprehensive empirical data is sparse, a reliable solubility profile can be predicted based on the molecule's structure and the principles of intermolecular interactions. This profile is further supported by observations from synthesis and workup procedures, where its solubility in solvents like ethanol and ethyl acetate is implicitly confirmed.[3]

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large hydrophobic region (iodinated benzene ring) dominates over the polar ester group, preventing dissolution in the highly hydrogen-bonded water network.[3][5][9] |

| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the nonpolar parts of the solute, while the hydroxyl groups can interact with the ester group. | |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN) | Miscible / Highly Soluble | Strong dipole-dipole interactions between the solvent and the solute's ester group, coupled with dispersion forces, lead to high solubility. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble | Strong London dispersion forces between the solvent and the large nonpolar regions of this compound promote dissolution. |

Part 3: Experimental Verification Protocol

To ensure trustworthiness and reproducibility, this section outlines a self-validating, step-by-step protocol for determining the solubility of this compound in the laboratory.

Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in a range of solvents at ambient temperature.

Materials:

-

This compound (98% purity or higher)[2]

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Calibrated micropipettes

-

4 mL glass vials with screw caps

Experimental Workflow Diagram

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure:

-

Preparation: Label a series of clean, dry 4 mL glass vials, one for each solvent to be tested.

-

Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of the first test solvent into the corresponding vial.

-

Solute Addition: Weigh approximately 25 mg of this compound and record the exact mass. Carefully add the solute to the solvent in the vial. This corresponds to a concentration of ~25 mg/mL.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds to ensure maximum solute-solvent interaction.

-

Observation: Allow the vial to stand for 2-3 minutes. Observe the solution against a well-lit background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: The vast majority of the solid remains undissolved, appearing as a distinct suspension or sediment.

-

-

Record: Document the observation for the specific solvent.

-

Repeat: Repeat steps 2-6 for each solvent in the test panel.

Causality Check (Self-Validation): This protocol is self-validating because it establishes a consistent baseline (25 mg/mL) for comparison across all solvents. The vigorous mixing ensures that the system reaches equilibrium quickly, and the clear, unambiguous classification criteria minimize subjective error. For compounds classified as "soluble," further additions can be made to determine the saturation point for a more quantitative result.

Part 4: Practical Implications and Safe Handling

Applications in Research and Development

Understanding the solubility of this compound is critical for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase, which is crucial for reaction kinetics.

-

Purification: Developing methods for extraction and crystallization. For example, its insolubility in water and solubility in solvents like ethyl acetate allows for efficient separation from aqueous impurities during a reaction workup.[3]

-

Drug Formulation: For its use in developing anti-infective or contraceptive agents, solubility data is paramount for creating stable and bioavailable delivery systems.[2][3]

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

-

GHS Hazards: The compound is classified as causing skin and serious eye irritation.[1][4] Some reports also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling.[4] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dark place, such as a refrigerator, to prevent degradation.[3][4] The compound is noted to be light-sensitive.[3][4]

References

- 1. This compound | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 1829-28-3 [m.chemicalbook.com]

- 4. This compound | 1829-28-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | CAS#:1829-28-3 | Chemsrc [chemsrc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. fountainmagazine.com [fountainmagazine.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scienceready.com.au [scienceready.com.au]

CAS number and molecular weight of Ethyl 2-iodobenzoate

An In-Depth Technical Guide to Ethyl 2-Iodobenoate: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl 2-iodobenzoate (CAS No. 1829-28-3), a pivotal halogenated aromatic ester in modern organic synthesis. Its unique structural features, particularly the presence of an iodine atom ortho to the ethyl ester group, render it a versatile building block for the construction of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and safe handling.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's properties is critical for its effective use in experimental design. This compound is a colorless to light yellow liquid that is sensitive to light, necessitating proper storage in opaque containers to prevent degradation.[1]

Data Presentation: Key Properties & Identifiers

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1829-28-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉IO₂ | [2][3][4][6] |

| Molecular Weight | 276.07 g/mol | [3][4][5][7] |

| IUPAC Name | This compound | [4][6] |

| Appearance | Colorless to Light yellow clear liquid | [3][8] |

| Boiling Point | 163-165 °C at 23 mmHg | [3][8][9] |

| Density | ~1.664 g/cm³ | [3][5][7] |

| Refractive Index | ~1.584 | [3][8][9] |

| Solubility | Difficult to mix with water | [3] |

| SMILES | CCOC(=O)C1=CC=CC=C1I | [4][6] |

Synthesis: The Fischer-Speier Esterification Approach

The most common and reliable method for preparing this compound is the Fischer-Speier esterification of 2-iodobenzoic acid with ethanol.[1][2] This acid-catalyzed reaction is an equilibrium process; therefore, experimental conditions are optimized to drive the reaction towards the product.

Expertise & Experience: The "Why" Behind the Protocol

-

Choice of Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Driving the Equilibrium: The reaction is typically conducted under reflux conditions.[1] Using an excess of the alcohol reactant (ethanol) shifts the equilibrium to the right, in accordance with Le Châtelier's principle, thereby maximizing the yield of the ester.

-

Work-up Strategy: The post-reaction work-up is a self-validating system designed to isolate and purify the product. Washing with a saturated sodium bicarbonate solution neutralizes the acidic catalyst and any unreacted 2-iodobenzoic acid. Subsequent washing with water removes any remaining salts or water-soluble impurities. Drying the organic layer with an anhydrous salt like Na₂SO₄ removes residual water before the final solvent removal.[3]

Experimental Protocol: Synthesis of this compound

This protocol describes a typical lab-scale synthesis.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-iodobenzoic acid (10 g) in ethanol (60 mL).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5 mL) to the solution while stirring.

-

Reflux: Heat the reaction mixture in an oil bath set to 78 °C and maintain a gentle reflux with continuous stirring for 5 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction & Work-up: To the resulting residue, add ethyl acetate and water to partition the mixture in a separatory funnel.

-

Washing: Separate the organic layer and wash it sequentially with water (3 times) and then with a saturated aqueous solution of sodium bicarbonate (3 times) to neutralize residual acids.

-

Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent by distillation or rotary evaporation to yield the final product, this compound.[3]

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the Fischer esterification of this compound.

Spectroscopic Characterization: A Validating System

Confirming the structure and purity of the synthesized this compound is non-negotiable. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide an unambiguous fingerprint of the molecule.[10]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and the ethyl group. The aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The ethyl group will present as a quartet around δ 4.4 ppm (for the -OCH₂- protons) and a triplet around δ 1.4 ppm (for the -CH₃ protons).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation, with a distinct signal for the ester carbonyl carbon (C=O) appearing downfield around δ 166 ppm.[10] The carbon atom attached to the iodine (C-I) will appear at a characteristic chemical shift, typically around δ 94 ppm.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch, typically found around 1720-1730 cm⁻¹.[10] Additional bands for aromatic C=C stretching and C-H stretching will also be present.[10]

Authoritative Grounding: Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, making it an excellent substrate for various cross-coupling reactions.[10] This positions it as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]

-

Cross-Coupling Reactions: It is frequently used in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds at the ortho position of the benzene ring.

-

Pharmaceutical Building Block: Its derivatives are explored as potential anti-infective agents and have been used in the development of X-ray contrast media for diagnostic radiology.[3][4] The precursor, 2-iodobenzoic acid, is instrumental in synthesizing radioiodinated esters and amides for organ imaging agents.[11]

Mandatory Visualization: Generic Suzuki Cross-Coupling

Caption: Generalized Suzuki coupling reaction using this compound.

Trustworthiness: Safety and Handling Protocols

Ensuring laboratory safety is paramount when handling any chemical reagent. This compound is classified as an irritant that can cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling.[8][12]

-

Storage: this compound is light-sensitive.[1][3] Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated place away from incompatible materials.[1][13]

-

First Aid:

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 1829-28-3 [m.chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | CAS#:1829-28-3 | Chemsrc [chemsrc.com]

- 6. This compound | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 8. 2-ヨード安息香酸エチル | this compound | 1829-28-3 | 東京化成工業株式会社 [tcichemicals.com]

- 9. guidechem.com [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Hazard Identification and Risk Assessment: Understanding the Molecule

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for this compound (CAS No. 1829-28-3). As a key intermediate in organic synthesis and pharmaceutical development, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety and experimental integrity.[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a robust safety culture.

This compound is an aromatic ester containing an iodine substituent.[3] While not acutely toxic, its structure presents specific hazards that must be managed. The primary risks are associated with its irritant properties and its behavior under certain conditions.

GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Skin Corrosion/Irritation, Category 2: Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[4][5]

Some aggregated data also indicates potential for acute toxicity (oral, dermal, inhalation) and respiratory tract irritation.[5][6]

Core Chemical Properties: A foundational understanding of the physical and chemical properties of this compound is essential for a comprehensive risk assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₂ | [3][5][7] |

| Molecular Weight | 276.07 g/mol | [5][7] |

| Appearance | Colorless to light yellow/orange liquid | [3] |

| Boiling Point | 163 - 165 °C @ 23 mmHg | [3][7] |

| Flash Point | 121 °C | |

| Specific Gravity | ~1.68 g/cm³ | |

| Light Sensitivity | Light-sensitive | [1][2][3] |

The causality behind its irritant nature lies in its ability to react with biological tissues. As an aryl iodide, the carbon-iodine bond can participate in various reactions, and the compound itself can act as a mild alkylating agent or hydrolyze to form 2-iodobenzoic acid and ethanol, both of which can cause local irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies first on engineering controls to minimize exposure, supplemented by appropriate PPE as the final line of defense.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][8] A certified chemical fume hood is mandatory when heating the substance or when there is a potential for aerosol generation. This is crucial to avoid inhalation of vapors.[9]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[4][10] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.[8] Standard safety glasses do not provide adequate protection.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin contact.[1][4] Nitrile gloves are commonly used, but it is critical to check the manufacturer's glove compatibility data for breakthrough time and permeation rate. Always inspect gloves for tears or holes before use.[10]

-

Lab Coat/Clothing: A flame-retardant lab coat or long-sleeved protective clothing is required to protect the skin.[4][10]

-

-

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required.[10] However, if engineering controls are insufficient, or during large-scale operations or spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols for handling, storage, and waste disposal is fundamental to laboratory safety.

Handling Protocol

-

Preparation: Before starting work, ensure all necessary engineering controls are functioning and the correct PPE is donned. Confirm the location of the nearest eyewash station and safety shower.

-

Dispensing: Dispense the chemical in a fume hood, avoiding splashing.

-

Manipulation: Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[9]

-

Heating: If heating is required, as in its common synthesis via esterification,[1][2] use a well-controlled heating mantle and conduct the procedure entirely within a fume hood.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Contaminated clothing should be removed and washed before reuse.[8]

Storage Protocol

-

Container: Keep containers tightly closed to prevent the release of vapors.[4][11]

-

Location: Store in a dry, cool, and well-ventilated place away from heat and sources of ignition.[4][10][11] A recommended storage temperature is below 15°C in a dark place.

-

Light Sensitivity: Due to its light-sensitive nature, store in opaque or amber containers to prevent degradation.[1][2][3]

-

Incompatibilities: Store away from strong oxidizing agents and combustible materials.[11][12]

Waste Disposal

Dispose of waste this compound and contaminated materials in accordance with all local, regional, and national regulations. Waste should be collected in a designated, properly labeled, and sealed container. Do not dispose of it down the drain.[13][14]

Emergency Procedures: A Systematic Response Plan

A clear, rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or release.

Workflow for Accidental Release (Spill)

Caption: Workflow for handling an accidental spill of this compound.

Detailed Spill Response Protocol:

-

Personal Precautions: Ensure adequate ventilation and wear required personal protective equipment.[4]

-

Containment: Soak up the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[4][10]

-

Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[10][11]

-

Decontamination: Clean the spill area thoroughly.

First-Aid Measures

Caption: First-aid response flowchart for this compound exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][15]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][15] If skin irritation occurs, get medical advice.[4] Remove and wash contaminated clothing before reuse.

-

Inhalation: Move the person to fresh air.[4][15] If breathing is difficult or symptoms occur, get medical attention.[4]

-

Ingestion: Clean mouth with water and then drink plenty of water.[4] Do NOT induce vomiting.[9][10] Seek medical attention.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[9][10]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[4][9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1829-28-3 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-Depth Technical Guide to the Light Sensitivity and Storage of Ethyl 2-Iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-iodobenzoate is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors, where its carbon-iodine bond is pivotal for forming new chemical linkages. However, the compound's utility is intrinsically linked to its stability. This guide provides a comprehensive technical overview of the photosensitivity and optimal storage conditions for this compound. We will delve into the mechanistic underpinnings of its photodegradation, outline field-proven storage and handling protocols, and provide methodologies for assessing its stability, ensuring the integrity of this vital reagent in research and development.

Introduction: The Synthetic Utility and Inherent Lability of this compound

This compound (CAS 1829-28-3), an aromatic ester, is a valuable building block in synthetic chemistry.[1] The presence of an iodine atom ortho to the ethyl ester group makes it a versatile substrate for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.[2] However, like many aryl iodides, this compound is classified as a light-sensitive compound, a characteristic that demands careful consideration in its handling and storage to prevent degradation and ensure the reproducibility of experimental outcomes.[3][4][5]

This guide is structured to provide not just procedural instructions, but a deep understanding of the chemical principles governing the stability of this compound. By understanding the "why" behind the recommended practices, researchers can confidently maintain the quality and reactivity of this important reagent.

The Core Challenge: Understanding the Photosensitivity of this compound

The primary stability concern for this compound is its susceptibility to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This photosensitivity is a common trait among iodoaromatic compounds.[6]

Mechanism of Photodegradation: Homolytic Cleavage of the Carbon-Iodine Bond

The photodegradation of this compound is initiated by the absorption of photons, which can lead to the homolytic cleavage of the carbon-iodine (C-I) bond. This process generates a highly reactive 2-ethoxycarbonylphenyl radical and an iodine radical.[7]

References

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. research.vu.nl [research.vu.nl]

- 7. Free-radical reaction - Wikipedia [en.wikipedia.org]

Reaction Mechanism of Ethyl 2-iodobenzoate with Grignard Reagents: A Tale of Two Pathways

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The reaction of Ethyl 2-iodobenzoate with Grignard reagents represents a critical juncture in synthetic organic chemistry, offering pathways to structurally diverse and highly substituted aromatic compounds. This guide provides an in-depth analysis of the competing reaction mechanisms: the Elimination-Addition pathway proceeding through a highly reactive benzyne intermediate, and the classical Nucleophilic Acyl Addition to the ester carbonyl. We will dissect the mechanistic steps of each pathway, explore the factors governing the reaction's regioselectivity, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction, providing the causal insights necessary for experimental design and optimization.

Introduction: The Strategic Importance of Substituted Benzoates

Highly substituted benzene derivatives are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction between ortho-haloaryl esters, such as this compound, and organometallic reagents, particularly Grignard reagents, is a powerful tool for carbon-carbon bond formation.[3] This specific reaction is mechanistically fascinating due to the dual reactivity of the substrate and the reagent.

-

The Substrate: this compound. This molecule possesses two key reactive sites: the electrophilic carbon of the ester group and the acidic proton at the C3 position, which is ortho to the iodine leaving group.[4] Iodine's status as a good leaving group is pivotal for the potential formation of a benzyne intermediate.[5]

-

The Reagent: Grignard Reagents (RMgX). Grignard reagents are renowned for their dual chemical nature. They are potent carbon-based nucleophiles that readily attack electrophilic centers like carbonyls.[6][7] Simultaneously, they are extremely strong bases, capable of deprotonating even weakly acidic C-H bonds.[8][9]

This duality dictates that the reaction can proceed via two distinct and competitive mechanistic routes, the outcome of which is highly dependent on reaction conditions and the specific structure of the Grignard reagent employed.

Core Mechanistic Pathways: A Dichotomy of Reactivity

The interaction between this compound and a Grignard reagent is not a single, straightforward transformation but a competition between two primary mechanisms.

Pathway A: The Elimination-Addition (Benzyne) Mechanism

This pathway is initiated by the Grignard reagent acting as a strong base.[10][11][12] It is a two-stage process involving the elimination of HI to form a strained, highly reactive intermediate known as benzyne (1,2-didehydrobenzene), followed by the addition of the nucleophile.[13][14][15]

Step 1: Deprotonation. The Grignard reagent (R-MgX) abstracts the acidic proton on the carbon atom adjacent (ortho) to the iodine leaving group. This step is favored because the resulting carbanion is stabilized by the inductive effect of the adjacent halogen.[5]

Step 2: Elimination & Benzyne Formation. The resulting anion rapidly expels the iodide ion, leading to the formation of a transient and highly strained "triple bond" within the benzene ring. This species is the benzyne intermediate.[16][17] The lifetime of an unsubstituted benzyne is mere nanoseconds, highlighting its extreme reactivity.[13]

Step 3: Nucleophilic Attack. A second molecule of the Grignard reagent now acts as a nucleophile, attacking one of the sp-hybridized carbons of the benzyne.[14] The regioselectivity of this attack is governed by the electronic influence of the ester substituent. The nucleophile will add in a way that places the resulting negative charge closer to the electron-withdrawing ester group, enhancing stability.[5][16] This typically results in the nucleophile adding to the C3 position, placing the anion at C2, adjacent to the ester.

Step 4: Protonation. The reaction is quenched with a proton source (e.g., aqueous acid workup) to protonate the aryl anion, yielding the final substituted benzoate product.[14]

Caption: The Elimination-Addition pathway via a benzyne intermediate.

Pathway B: Nucleophilic Acyl Addition

This is the canonical reaction of Grignard reagents with esters.[3] In this pathway, the Grignard reagent functions exclusively as a nucleophile, targeting the electrophilic carbonyl carbon of the ester group.[7] This reaction typically proceeds with the addition of two equivalents of the Grignard reagent to produce a tertiary alcohol.[18]

Step 1: First Nucleophilic Addition. The Grignard reagent attacks the ester carbonyl, breaking the C=O π-bond and forming a tetrahedral intermediate.[18]

Step 2: Elimination of Alkoxide. This tetrahedral intermediate is unstable and collapses. The C=O bond reforms, expelling the ethoxide group (-OEt) as a leaving group. The product of this step is a ketone.[3]

Step 3: Second Nucleophilic Addition. The newly formed ketone is more reactive than the starting ester. A second equivalent of the Grignard reagent rapidly attacks the ketone carbonyl, forming a new tetrahedral intermediate, which is a magnesium alkoxide salt.[18]

Step 4: Protonation. Aqueous acid workup protonates the alkoxide to yield the final tertiary alcohol product.[18]

Caption: The Nucleophilic Acyl Addition pathway leading to a tertiary alcohol.

Experimental Design & Controlling Selectivity

The predominance of one pathway over the other is not arbitrary and can be influenced by several factors.

-

Steric Hindrance: Sterically bulky Grignard reagents (e.g., tert-butylmagnesium chloride) are more likely to act as bases rather than nucleophiles, thus favoring the Benzyne Pathway (A) .

-

Temperature: Low temperatures (e.g., -78 °C) can sometimes favor the more kinetically controlled nucleophilic acyl addition. Benzyne formation often requires overcoming a higher activation energy for deprotonation.[19]

-

Stoichiometry: Using only one equivalent of the Grignard reagent might favor the benzyne pathway, as the acyl addition pathway consumes two equivalents to go to completion.[18]

Data Summary: Expected Products

| Pathway | Reagent Role | Key Intermediate | Final Product Class |

| A: Benzyne | Base, then Nucleophile | Aryne (Benzyne) | Substituted Benzoate |

| B: Acyl Addition | Nucleophile (x2) | Ketone | Tertiary Alcohol |

Self-Validating Experimental Protocol

This protocol provides a generalized, field-tested methodology. The core principle of a self-validating system in Grignard chemistry is the rigorous exclusion of atmospheric moisture and protic sources, the presence of which terminates the reaction.[8][9]

Objective: To synthesize a substituted aromatic compound from this compound and Phenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

This compound

-

Anhydrous diethyl ether or THF[20]

-

Iodine crystal (as initiator)

-

Saturated aqueous NH₄Cl solution

-

1 M HCl solution

-

Anhydrous MgSO₄

Apparatus:

-

Three-neck round-bottom flask, flame-dried under vacuum or inert gas

-

Condenser, dropping funnel, and glass stopper

-

Magnetic stirrer and heating mantle

-

Inert gas line (Nitrogen or Argon)

Workflow Visualization:

Caption: Standard experimental workflow for the Grignard reaction.

Step-by-Step Procedure:

-

Preparation: Assemble the flame-dried three-neck flask with a condenser, dropping funnel, and inert gas inlet. Place magnesium turnings (1.2 eq) in the flask.

-

Grignard Formation: Add a small volume of anhydrous ether and a single crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous ether. Add a small portion of this solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates reaction initiation.[8] Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux. After addition is complete, stir for an additional 30-60 minutes.

-

Substrate Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Prepare a solution of this compound (1.0 eq) in anhydrous ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[21]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.[19]

-

Workup: Transfer the mixture to a separatory funnel. If solids are present, add 1 M HCl to dissolve the magnesium salts. Separate the organic and aqueous layers. Extract the aqueous layer twice with diethyl ether.

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter, and remove the solvent under reduced pressure.

-

Purification & Analysis: Purify the crude product via flash column chromatography to separate the potential products. Characterize the purified fractions using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure(s) of the product(s).

Conclusion

The reaction of this compound with Grignard reagents is a textbook example of competitive mechanistic pathways in organic synthesis. A thorough understanding of the underlying principles—the dual role of the Grignard reagent as both base and nucleophile and the formation of the transient benzyne intermediate—is paramount for controlling the reaction outcome. By carefully selecting the Grignard reagent's structure and manipulating reaction conditions, synthetic chemists can strategically favor either the Elimination-Addition or the Nucleophilic Acyl Addition pathway, thereby directing the synthesis toward the desired highly substituted aromatic product.

References

- 1. Synthesis of highly substituted benzene ring systems through three-component coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 20.8 Synthesis using nucleophilic addition chemistry | Organic Chemistry II [courses.lumenlearning.com]

- 10. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chemtube3d.com [chemtube3d.com]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. community.wvu.edu [community.wvu.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and First Aid for Ethyl 2-Iodobenzoate Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-iodobenzoate, a halogenated aromatic ester, is a pivotal intermediate in contemporary organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its utility in cross-coupling reactions and as a building block for diverse scaffolds makes it a common reagent in the modern laboratory. However, its reactivity also necessitates a thorough understanding of its potential hazards and the appropriate emergency response to exposure. This guide provides an in-depth analysis of the risks associated with this compound and detailed first aid protocols, grounded in the principles of toxicology and occupational safety, to empower researchers to handle this compound with confidence and care.

Understanding the Hazard Profile of this compound

The hazard profile of this compound is primarily characterized by its irritant properties, a common trait among aromatic esters. The molecular structure, featuring an electrophilic carbonyl center and a bulky iodine atom on the aromatic ring, contributes to its interaction with biological macromolecules, leading to localized inflammatory responses.

Physicochemical Properties and Their Implications

| Property | Value | Implication for Hazard Potential |

| Molecular Formula | C₉H₉IO₂ | The presence of iodine increases the molecular weight and can influence metabolic pathways. |

| Molecular Weight | 276.07 g/mol | A higher molecular weight generally reduces volatility. |

| Appearance | Colorless to light yellow liquid | As a liquid, it poses a risk of splashing and direct skin/eye contact. |

| Boiling Point | 163 - 165 °C / 325.4 - 329 °F | Low volatility at room temperature, but heating increases inhalation risk. |

| Light Sensitivity | Light Sensitive | Requires proper storage to prevent degradation to potentially more hazardous compounds.[1] |

GHS Hazard Classification

This compound is classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The consensus GHS classification from multiple suppliers is as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][3]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2][3]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed) is noted by some sources

-

Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation) is also noted by some sources

The primary and most consistently reported hazards are skin and eye irritation.[2][3] The ester functional group can be hydrolyzed by esterases in the skin, releasing 2-iodobenzoic acid and ethanol. Benzoic acid derivatives are known to be irritating, and this localized release of acidic and alcoholic moieties can disrupt cell membranes and trigger an inflammatory cascade, leading to redness, itching, and pain.

Core Directive: First Aid and Emergency Response

Immediate and appropriate first aid is critical to mitigate the adverse effects of this compound exposure. The following protocols are designed for laboratory personnel and should be followed by seeking professional medical attention.

Visualization of First Aid Decision-Making

Caption: First aid workflow for this compound exposure.

Detailed First-Aid Measures

1. Eye Contact:

-

Immediate Action: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough flushing of the entire eye surface.[2]

-

Contact Lenses: If present and easy to do, remove contact lenses after the initial flush. Continue rinsing.[2]

-

Rationale: The primary goal is to dilute and remove the chemical as quickly as possible to minimize damage to the cornea and conjunctiva. Prolonged rinsing is crucial.

-

Medical Attention: Seek immediate medical attention, especially if pain, redness, or irritation persists.[2]

2. Skin Contact:

-

Immediate Action: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3]

-

Rationale: Soap aids in emulsifying and removing the oily ester from the skin. Thorough washing is necessary to remove all residues that could cause ongoing irritation.

-

Medical Attention: If skin irritation develops and persists, seek medical advice.[3] Wash contaminated clothing before reuse.

3. Inhalation:

-

Immediate Action: Move the exposed individual to fresh air at once.[2] If breathing is difficult or has stopped, provide artificial respiration.

-

Rationale: Removing the individual from the contaminated environment is the first priority. Fresh air helps to clear the respiratory tract of any inhaled vapors.

-

Medical Attention: Seek medical attention if symptoms such as coughing, shortness of breath, or respiratory irritation occur.[2]

4. Ingestion:

-

Immediate Action: Do NOT induce vomiting. Clean the mouth with water and then have the person drink plenty of water to dilute the substance.[2]

-

Rationale: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis, which can be more dangerous than the initial ingestion.

-

Medical Attention: Seek immediate medical attention.[2]

Experimental Protocol: Safety-Integrated Synthesis

The following protocol for a typical cross-coupling reaction using this compound highlights critical safety checkpoints.

Objective: Palladium-catalyzed Suzuki coupling of this compound with Phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate

-

Triphenylphosphine

-

Potassium carbonate

-

Toluene/Water solvent system

Procedure:

-

Preparation (PPE Checkpoint): Before starting, don appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves. Ensure the reaction will be conducted in a well-ventilated fume hood.

-

Reagent Dispensing: In the fume hood, carefully weigh and add this compound to a flame-dried round-bottom flask.

-

Catalyst and Ligand Addition: Add the palladium catalyst and phosphine ligand. These are often air-sensitive and should be handled under an inert atmosphere if required by the specific protocol.

-

Base and Boronic Acid Addition: Add the base (potassium carbonate) and phenylboronic acid.

-

Solvent Addition (Ventilation Checkpoint): Add the degassed solvent system (e.g., toluene and water). Ensure the fume hood sash is at the appropriate height to maintain proper airflow.

-

Reaction Setup: Equip the flask with a condenser and place it in a heating mantle.

-

Heating and Monitoring: Heat the reaction to the desired temperature. Monitor the reaction progress by TLC or GC/MS.

-